molecular formula C8H12S3 B12626469 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione CAS No. 919525-49-8

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione

Cat. No.: B12626469
CAS No.: 919525-49-8
M. Wt: 204.4 g/mol
InChI Key: AERUFCFXUJXIGE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione ( 919525-49-8) is a sulfur-rich heterocyclic compound with the molecular formula C 8 H 12 S 3 and a molecular weight of 204.38 g/mol . This compound belongs to the class of 1,2-dithiole-3-thiones, a group of heterocycles recognized for their significant research value in materials science and medicinal chemistry . The 1,2-dithiole-3-thione core is a subject of extensive investigation due to its diverse pharmacological activities. Related analogues have been studied for their potential as radioprotective agents, with some compounds in this class demonstrating the ability to protect cells from radiation-induced damage . Furthermore, certain 1,2-dithiole-3-thiones are well-established as hydrogen sulfide (H 2 S) donors. H 2 S is an essential gaseous signaling molecule in the body, and donors of this gasotransmitter are explored for their potential implications in cardiovascular, immune, and neurological systems . The synthesis of such complex sulfur heterocycles often involves the sulfurization of thioketone precursors using elemental sulfur, a research area that continues to be developed . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919525-49-8

Molecular Formula

C8H12S3

Molecular Weight

204.4 g/mol

IUPAC Name

4,4-dimethyl-5-propan-2-ylidenedithiolane-3-thione

InChI

InChI=1S/C8H12S3/c1-5(2)6-8(3,4)7(9)11-10-6/h1-4H3

InChI Key

AERUFCFXUJXIGE-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(C(=S)SS1)(C)C)C

Origin of Product

United States

Preparation Methods

Sulfurization Reactions

Sulfurization is a common method for synthesizing dithiolanes. The following approaches have been documented:

  • Method A : Utilizes thioketones and sulfur sources under specific conditions.

    • Procedure :

      • Combine a thioketone with elemental sulfur in the presence of a solvent such as DMF or toluene.
      • The reaction can yield different isomeric forms depending on the solvent used.
    • Yield : Reported yields vary; for example, one study reported a yield of approximately 5% under specific conditions.

Nucleophilic Displacement Reactions

Another effective method involves nucleophilic displacements using thiourea or other nucleophiles.

  • Method B : Involves reacting thiourea with halogenated compounds.

    • Procedure :

      • React thiourea with a halogenated precursor in an acidic medium to form an intermediate.
      • Heating this intermediate with a base like KOH can yield the desired dithiolane structure.
    • Yield : This method has shown varying efficiencies, often yielding around 2% to 10% depending on reaction conditions.

Cycloaddition Reactions

Cycloaddition reactions provide another pathway for synthesizing dithiolanes.

  • Method C : A [3+2] cycloaddition involving thiocarbonyl compounds.

    • Procedure :

      • Generate thiocarbonyl S-sulfides in situ and allow them to react with unconverted thioketones.
    • Yield : This method has been reported to yield up to 74% under optimized conditions.

The following table summarizes the different preparation methods for 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione:

Method Key Reactants Conditions Yield (%)
Sulfurization Thioketone + Elemental Sulfur DMF/Toluene ~5
Nucleophilic Displacement Thiourea + Halogenated Compound Acidic Medium + KOH ~2–10
Cycloaddition Thiocarbonyl S-sulfide + Thioketone Optimized Reaction Conditions Up to 74

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione exhibits significant antioxidant properties. It has been studied for its potential role in reinforcing the skin's natural antioxidant defenses against oxidative stress caused by UV radiation. The compound helps preserve intracellular glutathione levels, which is crucial for maintaining skin health and preventing damage from reactive oxygen species .

Therapeutic Applications
Research indicates that this compound may possess therapeutic potential in treating various diseases linked to oxidative stress. Its structure allows it to act as a protective agent against cellular damage, making it a candidate for further studies in pharmacology and toxicology .

Organic Synthesis

Reagent in Chemical Reactions
In organic chemistry, this compound serves as a reagent in various chemical reactions. It has been utilized in the synthesis of thioketones and dithioketones through catalytic processes involving fluoride anions. These reactions demonstrate the compound's utility in generating complex sulfur-containing organic molecules .

Mechanistic Studies
The compound has been involved in mechanistic studies that explore its reactivity and interaction with other chemical entities. For instance, its behavior during sulfurization reactions provides insights into the dynamics of sulfur chemistry and the formation of dithiolane derivatives .

Material Science

Polymer Chemistry
The structural characteristics of this compound make it an interesting candidate for polymer chemistry. Its ability to undergo polymerization under specific conditions allows for the development of new materials with unique properties. This application is particularly relevant in creating materials with enhanced thermal stability and chemical resistance .

Case Studies

Study Focus Findings
Study on Antioxidant EffectsEvaluated the compound's ability to protect against UV-induced oxidative stressDemonstrated significant preservation of glutathione levels in skin cells
Synthesis of ThioketonesInvestigated the use of the compound as a reagentFound effective yields of thioketones using fluoride-catalyzed methods
Polymerization BehaviorAnalyzed the polymerization potential of the compoundIdentified conditions under which polymerization occurs without significant degradation

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is mediated by the thione group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on core structure, substituents, synthesis, and inferred properties:

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties/Reactivity Synthesis Method References
4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione 1,2-Dithiolane (saturated) 4,4-dimethyl; 5-isopropylidene Likely moderate H$_2$S release; lipophilic due to alkyl groups Fluoride-catalyzed sulfurization of thioketones
5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione) 3H-1,2-Dithiole (unsaturated) 4-chloro; dimeric sulfur bridge High molecular weight; reactive chlorine substituents Nucleophilic substitution of 4,5-dichloro-3H-1,2-dithiole-3-thione with KSCN
3,3-Dimethyl-4-(propan-2-ylidene)thietane-2-thione Thietane (four-membered) 3,3-dimethyl; 4-isopropylidene High ring strain; lower thermal stability Co-synthesized with target compound via sulfurization
4-Chloro-3H-1,2-dithiole-3-thione 3H-1,2-Dithiole (unsaturated) 4-chloro High reactivity in nucleophilic substitutions Base material for synthesizing dimeric derivatives

Key Differences and Implications

Core Structure: 1,2-Dithiolane (saturated): The target compound’s saturated ring lacks conjugation, reducing aromatic stability but increasing flexibility. This may enhance metabolic stability compared to unsaturated dithiole derivatives . 3H-1,2-Dithiole (unsaturated): Compounds like 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) exhibit conjugation, enabling π-electron delocalization and higher reactivity in cycloadditions or electrophilic substitutions .

Substituent Effects :

  • Alkyl Groups (e.g., methyl, isopropylidene) : Enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
  • Chlorine Atoms : Electron-withdrawing groups increase electrophilicity, making chloro-substituted dithioles/dithiolanes more reactive in nucleophilic substitutions (e.g., dimerization via S–S bond formation) .

Synthetic Pathways :

  • The target compound is synthesized via fluoride-catalyzed sulfurization, which is distinct from the phase-transfer-catalyzed dimerization of chlorinated dithiole-thiones .

Chlorinated derivatives, however, may exhibit higher cytotoxicity due to reactive substituents .

Biological Activity

4,4-Dimethyl-5-(propan-2-ylidene)-1,2-dithiolane-3-thione is a sulfur-containing organic compound notable for its unique dithiolane structure. This compound belongs to a class of thiones, which are sulfur analogs of ketones, and has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20OS2C_{11}H_{20}OS_2. The compound features a dithiolane ring with two methyl groups at the 4-position and an isopropylidene substituent at the 5-position. This unique arrangement contributes to its distinct reactivity and biological properties.

PropertyValue
Molecular FormulaC11H20OS2C_{11}H_{20}OS_2
Molecular Weight232.406 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound shows potential as an antioxidant, which can scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : It acts as a model for enzyme-bound lipoic acid and demonstrates high reactivity towards carbon nucleophiles, suggesting potential applications in enzyme inhibition studies .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.
  • Cytotoxic Effects : Some investigations have reported cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Thionation Reactions : Utilizing elemental sulfur in the presence of solvents like DMF or toluene leads to the formation of this compound via thioketone intermediates .
  • Cycloaddition Reactions : The compound can also be synthesized through stereoselective cycloaddition reactions involving thiocarbonyl sulfides.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various dithiolanes, this compound was found to significantly reduce lipid peroxidation in vitro. The study utilized DPPH radical scavenging assays to measure the effectiveness of the compound compared to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme-bound lipoic acid models demonstrated that compounds with similar structures to this compound exhibited notable reactivity towards nucleophiles such as ethylmagnesium bromide (EtMgBr), suggesting potential applications in enzymatic reactions and metabolic pathways .

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